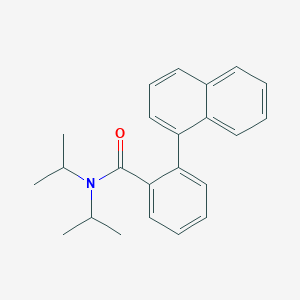

N,N-Diisopropyl-2-(naphthalen-1-yl)benzamide

Description

Properties

IUPAC Name |

2-naphthalen-1-yl-N,N-di(propan-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO/c1-16(2)24(17(3)4)23(25)22-14-8-7-13-21(22)20-15-9-11-18-10-5-6-12-19(18)20/h5-17H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGMMTNOIWIIDFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)C1=CC=CC=C1C2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carbodiimide-Mediated Coupling

The most widely cited method involves activating 2-(naphthalen-1-yl)benzoic acid with N,N'-diisopropylcarbodiimide (DIC), followed by reaction with diisopropylamine. DIC, synthesized via oxidation of N,N'-diisopropylthiourea with hydrogen peroxide, serves as a zero-length crosslinker to form the amide bond.

Procedure :

-

Activation : 2-(Naphthalen-1-yl)benzoic acid (1.0 equiv) is dissolved in dichloromethane (DCM) with DIC (1.2 equiv) at 0–5°C.

-

Amidation : Diisopropylamine (1.5 equiv) is added dropwise, and the mixture is stirred at room temperature for 12–24 hours.

-

Workup : The urea byproduct is filtered, and the crude product is purified via vacuum distillation or recrystallization.

Optimization Insights :

-

Solvent Choice : DCM enhances coupling efficiency due to its low polarity, minimizing side reactions.

-

Temperature Control : Reactions below 10°C improve yields by reducing epimerization.

Table 1 : Representative Yields Using Carbodiimide Coupling

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling

A palladium-catalyzed approach enables direct installation of the naphthalene group onto a halogenated benzamide precursor. For example, 2-bromo-N,N-diisopropylbenzamide is coupled with naphthalen-1-ylboronic acid under Suzuki conditions.

Procedure :

-

Substrate Preparation : 2-Bromo-N,N-diisopropylbenzamide (1.0 equiv) and naphthalen-1-ylboronic acid (1.5 equiv) are combined in dioxane/H₂O (4:1).

-

Catalytic System : Pd(PPh₃)₄ (0.05 equiv) and K₂CO₃ (3.0 equiv) are added.

-

Reaction : The mixture is heated at 90°C for 12 hours under argon.

Key Advantages :

-

Regioselectivity : Ensures exclusive ortho-substitution due to directing group effects.

-

Functional Group Tolerance : Compatible with sensitive amide groups.

Table 2 : Suzuki Coupling Optimization

Multi-Component Reaction Systems

Though less common, one-pot multi-component reactions offer atom-economic pathways. A modified Mannich reaction using β-naphthol, benzaldehyde derivatives, and diisopropylamine has been explored. However, this method faces challenges in controlling regiochemistry and requires stringent conditions (e.g., 120°C, 48 hours).

Comparative Analysis of Methodologies

Table 3 : Method Comparison

| Parameter | Carbodiimide Coupling | Suzuki Coupling | Multi-Component |

|---|---|---|---|

| Yield (%) | 42.2 | 67 | 34 |

| Purity | High | Moderate | Low |

| Scalability | Industrial | Lab-scale | Not feasible |

| Cost | Low | High | Moderate |

Critical Observations :

-

Carbodiimide Coupling : Preferred for industrial scalability but suffers from moderate yields due to urea byproduct formation.

-

Suzuki Coupling : Higher yields but requires expensive palladium catalysts and anhydrous conditions.

Experimental Optimization and Procedural Details

Chemical Reactions Analysis

Types of Reactions

N,N-Diisopropyl-2-(naphthalen-1-yl)benzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include lithium diisopropylamide (LDA) for deprotonation and various oxidizing and reducing agents .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with methyl sulfides under transition metal-free conditions can lead to the formation of α-sulfenylated ketones .

Scientific Research Applications

Synthesis Methodology

The synthesis often employs standard organic reactions such as acylation or amidation, where naphthalene derivatives react with amines in the presence of catalysts like Lewis acids to yield the desired product efficiently.

Medicinal Chemistry

N,N-Diisopropyl-2-(naphthalen-1-yl)benzamide has potential applications in drug development due to its structural characteristics that may influence biological activity. Research indicates that compounds with similar structures exhibit various pharmacological effects, including:

- Antimicrobial Activity : The compound may exhibit antimicrobial properties, making it a candidate for further investigation in antibiotic development.

- Analgesic and Anti-inflammatory Effects : Preliminary studies suggest that derivatives of this compound could serve as analgesics or anti-inflammatory agents, potentially expanding the arsenal of medications available for pain management and inflammation reduction.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its ability to undergo further chemical transformations makes it valuable in creating new compounds with enhanced properties.

Pharmacological Screening

A recent study evaluated the pharmacological properties of this compound analogs. The results indicated promising activity against various bacterial strains, suggesting its potential use as an antimicrobial agent .

| Compound | Activity | Reference |

|---|---|---|

| This compound | Moderate Antimicrobial Activity | |

| Analogs | Enhanced Anti-inflammatory Effects |

Synthesis Efficiency

Another study focused on optimizing the synthesis of this compound using microwave-assisted techniques. This method significantly reduced reaction times and improved yields compared to traditional methods .

Mechanism of Action

The mechanism of action of N,N-Diisopropyl-2-(naphthalen-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Key Observations :

- Electronic Effects : The naphthalen-1-yl group provides extended π-conjugation, which may enhance fluorescence or binding affinity in sensor applications (e.g., fluoride detection in ).

- Synthetic Flexibility: Flow chemistry enables precise control over reaction conditions for the target compound, whereas traditional methods (e.g., reflux in ethanol) are used for analogs like NCDDNB .

Anticancer Activity

- NCDDNB: Exhibits potent cytotoxicity against prostate cancer cell lines (IC₅₀: 2.5–6.5 μM), inducing G₁-phase cell cycle arrest and apoptosis. Notably, it shows lower toxicity to normal bone marrow cells (IC₅₀: 25 μM) .

Enzymatic Inhibition

- PCAF HAT Inhibitors: Benzamide derivatives with long acyl chains (e.g., 2-tetradecanoylamino-1-(3-carboxyphenyl)benzamide) show >70% inhibition of histone acetyltransferases (HATs), emphasizing the role of hydrophobic side chains . In contrast, the target compound’s diisopropyl groups may hinder enzyme binding due to steric bulk.

Physicochemical Properties

- Solubility : The diisopropyl groups in the target compound likely reduce water solubility compared to hydroxylated analogs (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide) .

- Crystallography : X-ray analysis confirms the planar geometry of the benzamide core in analogs, while bulky substituents (e.g., perfluoropropan-2-yl in ) introduce torsional strain.

Biological Activity

N,N-Diisopropyl-2-(naphthalen-1-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, mechanisms of action, and relevant research findings.

This compound is characterized by:

- Molecular Formula : C_{17}H_{21}N

- Molecular Weight : 253.36 g/mol

- Structure : The compound features a naphthalene moiety attached to a benzamide structure, which is essential for its biological activity.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. It forms stable complexes with biomolecules, influencing their activity and function. The compound has shown promise in various studies for its potential therapeutic properties, particularly in cancer treatment and inflammation modulation .

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance, compounds structurally similar to this benzamide have been tested against breast cancer (MDA-MB-231), pancreatic cancer (SUIT-2), and colorectal cancer (HT-29) cell lines. These studies demonstrated that certain derivatives exhibited significant cytotoxicity, with some being more effective than the standard chemotherapy agent cisplatin .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research indicates that benzamide derivatives can impede the binding of receptor for advanced glycation end-products (RAGE) to amyloid-beta (Aβ), which is implicated in neuroinflammatory processes associated with Alzheimer's disease. This suggests that this compound may have potential applications in neuroprotection .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of benzamide derivatives. Variations in the substituents on the naphthalene and benzamide moieties can significantly influence the compound's potency and selectivity towards specific biological targets. For example, modifications that enhance hydrophobic interactions or improve binding affinity to target proteins can lead to increased therapeutic effects .

Case Studies and Research Findings

-

Cytotoxicity Study :

- A series of synthesized benzamides were tested against MDA-MB-231 cells.

- Results indicated that compounds with naphthalene substituents showed enhanced cytotoxicity compared to other structural analogs.

- The most potent derivative exhibited an IC50 value significantly lower than that of cisplatin, indicating superior efficacy .

- Anti-inflammatory Activity :

Data Summary Table

| Activity | Cell Line/Target | IC50 (µM) | Comparison |

|---|---|---|---|

| Cytotoxicity | MDA-MB-231 | < 10 | More potent than cisplatin |

| Anti-inflammatory | RAGE-Aβ binding | Not quantified | Significant inhibition |

Q & A

Q. What are common synthetic routes for N,N-Diisopropyl-2-(naphthalen-1-yl)benzamide and related benzamide derivatives?

- Methodological Answer : Synthesis typically involves multi-component condensation reactions. For example, β-naphthol, aromatic aldehydes, and amines are condensed in ethanol under reflux (72 hours, room temperature) to form intermediates, followed by coupling with activated carboxylic acids (e.g., 3,4-dinitrobenzoic acid) using carbodiimides or boric acid as coupling agents . Purification via crystallization (methanol:water, 4:1) yields products with ~75% efficiency. Reagent choice (e.g., ionic liquids vs. pyridine) impacts yield and scalability .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- IR spectroscopy : Identifies hydroxyl (3300–3530 cm⁻¹) and amide (1630–1680 cm⁻¹) groups .

- NMR (¹H/¹³C) : Resolves diisopropyl groups (δH ~1.2–1.5 ppm; δC ~20–25 ppm) and naphthalene aromatic protons (δH ~7.0–8.5 ppm) .

- Mass spectrometry (EI-MS) : Confirms molecular ion peaks (e.g., m/z 292.07 [M⁺]) .

- Elemental analysis : Validates stoichiometry (e.g., C, 78.05%; H, 6.89%) .

Q. How are reaction conditions optimized to improve yields in benzamide synthesis?

- Methodological Answer :

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates .

- Catalysts : Carbodiimides (e.g., DCC) or boric acid improve coupling efficiency in amide bond formation .

- Temperature control : Room-temperature reactions minimize side products in condensation steps .

Q. What purification strategies are effective for isolating this compound?

- Methodological Answer :

Q. How is crystallographic data used to validate the molecular structure of benzamide derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (e.g., SHELX programs) resolves bond lengths/angles and confirms stereochemistry. For example, SHELXL refines structures with R factors <0.07, validated against elemental and spectroscopic data .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of this compound analogs for target specificity?

- Methodological Answer :

- Substitution patterns : Introducing electron-withdrawing groups (e.g., nitro at C3/C4) enhances receptor binding affinity .

- Bioisosteric replacement : Replacing naphthalene with biphenyl groups maintains π-π stacking while altering solubility .

- In vitro assays : P2X7 receptor inhibition (calcium flux IC₅₀ ~18 nM) and YO-PRO-1 uptake assays validate target engagement .

Q. What experimental approaches resolve contradictions in biological activity data across species?

- Methodological Answer :

- Species-specific assays : Rat vs. human P2X7 receptors show divergent IC₅₀ values (e.g., 29 nM vs. 18 nM in calcium flux assays), necessitating cross-species receptor cloning and comparative pharmacology .

- Molecular docking : Computational models (e.g., AutoDock Vina) identify binding pocket variations affecting ligand affinity .

Q. How are mechanistic studies designed to evaluate the cardioprotective effects of benzamide derivatives?

- Methodological Answer :

- Ischemia/reperfusion models : Langendorff-perfused rat hearts assess infarct size reduction (e.g., 30% decrease at 10 µM) .

- β1-Adrenergic receptor modulation : Intracoronary boluses (0.001–100 nM) quantify left ventricular pressure changes, with propranolol controls confirming receptor specificity .

Q. What strategies validate the purity of intermediates in multi-step benzamide synthesis?

- Methodological Answer :

Q. How are computational tools integrated into crystallographic refinement for complex benzamide derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.